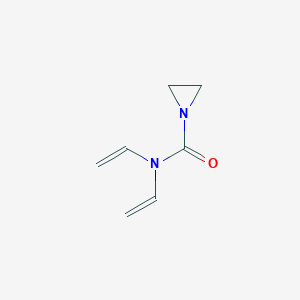
Latanoprost ethyl amide
Übersicht
Beschreibung
Latanoprost ethyl amide (Lat-NEt) is a latanoprost analog in which the C-1 carboxyl group has been modified to an N-ethyl amide . Latanoprost is a potent, selective prostaglandin F2α analog receptor agonist .
Synthesis Analysis
The synthesis of prostaglandins, including latanoprost ethyl amide, involves a practicability-oriented synthetic strategy. The multiply substituted five-membered rings in prostaglandins are constructed via the key enyne cycloisomerization with excellent selectivity . The crucial chiral center on the scaffold of the prostaglandins is installed using the asymmetric hydrogenation method . From versatile common intermediates, a series of prostaglandins and related drugs could be produced in two steps .Molecular Structure Analysis
The molecular formula of Latanoprost ethyl amide is C25H39NO4 . The molecular weight is 417.6 g/mol . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide .Chemical Reactions Analysis
The synthesis of prostaglandins, including latanoprost ethyl amide, involves key enyne cycloisomerization with excellent selectivity . The crucial chiral center on the scaffold of the prostaglandins is installed using the asymmetric hydrogenation method .Physical And Chemical Properties Analysis
The molecular weight of Latanoprost ethyl amide is 417.6 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 13 . The Exact Mass is 417.28790873 g/mol .Wissenschaftliche Forschungsanwendungen
Metabolism and Biochemical Effects
- Hydrolysis and Conversion: Latanoprost ethyl amide undergoes hydrolysis in corneal tissue to form a potent prostanoid FP receptor agonist. This process, observed in both human and bovine corneal tissues, involves the conversion of latanoprost to its corresponding prostaglandin carboxylic acid (Maxey, Johnson, & Labrecque, 2002).
Therapeutic Effects on Hair Growth
- Stimulating Hair Follicle Activity: Latanoprost has been shown to significantly increase hair density in patients with mild androgenetic alopecia. This discovery was made through a randomized, double-blind, placebo-controlled study assessing the efficacy of latanoprost on hair growth and pigmentation (Blume-Peytavi et al., 2012).
- Effect on Bald Scalp: A pilot study using the macaque model of androgenetic alopecia demonstrated that latanoprost can induce moderate to marked hair regrowth, converting vellus hairs to intermediary or terminal hairs (Uno et al., 2002).
Novel Drug Delivery Systems
- Contact Lens Drug Delivery: A drug-eluting contact lens designed for prolonged delivery of latanoprost for glaucoma treatment exhibited controlled and sustained release over one month. This approach is promising for glaucoma treatment and other ocular drug delivery applications (Ciolino et al., 2014).
- Biodegradable Nanoparticles: Biodegradable nanoparticles have been developed for controlled subconjunctival delivery of latanoprost acid. This method resulted in sustained latanoprost acid delivery in vivo, indicating potential for controlled ocular drug delivery (Giarmoukakis et al., 2013).
Molecular Transport and Cellular Interaction
- Prostaglandin Transporter Interaction: The prostaglandin transporter OATP2A1, found in various human ocular tissues, has been identified to transport the antiglaucoma prostanoid latanoprost. This discovery has implications for understanding the intraocular disposition of latanoprost (Kraft et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Latanoprost is an eye drop formulation for treating elevated intraocular pressure (IOP) in ocular hypertension or open-angle glaucoma patients . It is a prostaglandin F2 alpha analog and is most commonly used as the first line of treatment in glaucoma due to their efficacy in reducing the IOP, convenient once-daily dosing, and acceptable safety profile .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXVTDOCIZLXFW-SQACBOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111765 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Latanoprost ethyl amide | |
CAS RN |
607351-44-0 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607351-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)